molecular formula C10H16N2O2 B1608502 ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate CAS No. 92945-28-3

ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1608502
CAS No.: 92945-28-3
M. Wt: 196.25 g/mol
InChI Key: AFSADCYNSHGALW-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich and is part of a collection of unique chemicals for early discovery researchers .

Mode of Action

Pyrazole derivatives have been known to exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been used in the synthetic preparation of highly potent agonists of gpr109b , suggesting potential involvement in pathways regulated by this receptor.

Pharmacokinetics

The compound’s molecular weight (19625 Da ) and structure suggest that it may have reasonable bioavailability, as compounds with a molecular weight under 500 Da and a reasonable degree of lipophilicity often have good absorption and distribution profiles.

Result of Action

Given the diverse biological activities of pyrazole derivatives , the effects could potentially be wide-ranging, depending on the specific targets and pathways involved.

Biological Activity

Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article delves into its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₆N₂O₂
  • Molecular Weight : 196.246 g/mol
  • Functional Groups : The compound features a pyrazole ring substituted with ethyl and 2-methylpropyl groups, which influence its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. In a study using the carrageenan-induced paw edema model in rats, several pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects. Notably, modifications at the pyrazole scaffold were shown to enhance anti-inflammatory activity compared to control groups .

  • Mechanism of Action : The anti-inflammatory effects are believed to stem from the inhibition of specific enzymes involved in inflammatory pathways. This inhibition can reduce the production of pro-inflammatory cytokines and mediators.

2. Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial properties against various bacterial strains. This compound has been investigated for its potential to inhibit bacterial growth, contributing to its application in treating infections.

3. Anticancer Potential

Emerging studies suggest that pyrazole derivatives may also possess anticancer activity. The structural features of this compound allow it to interact with molecular targets involved in cancer cell proliferation and survival .

Summary of Research Findings

StudyFindings
This compound exhibits anti-inflammatory activity through enzyme inhibition.
Significant improvement in anti-inflammatory effects observed with modified pyrazole derivatives in rat models.
Pyrazole derivatives show promise as antimicrobial agents against specific bacterial strains.
Potential anticancer activity linked to structural interactions with cancer cell pathways.

Case Study 1: Anti-inflammatory Evaluation

In a controlled study, ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were tested for their efficacy in reducing inflammation in a rat model. Results indicated that certain substitutions significantly enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a lower risk of side effects such as gastric irritation .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various pyrazole derivatives, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls was noted as a potential mechanism for its antimicrobial action.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential
Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate is being investigated for its potential in treating neurological disorders. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for developing novel therapeutic agents. Research indicates its potential as a partial agonist for trace amine-associated receptors (TAARs), which are implicated in several psychiatric and neurological disorders, including ADHD and schizophrenia .

Case Study: Neurological Disorders
A study explored the efficacy of pyrazole derivatives, including this compound, in modulating neurotransmitter systems. The findings suggested that these compounds could offer therapeutic benefits with fewer side effects compared to traditional treatments .

Agricultural Chemistry

Pesticide Development
This compound plays a crucial role in the formulation of new pesticides and herbicides. Its application enhances crop protection while aiming to minimize environmental impact. The development of agrochemicals utilizing this pyrazole derivative is focused on improving efficacy against pests and diseases affecting crops .

Data Table: Agrochemical Efficacy

CompoundTarget PestEfficacy (%)Environmental Impact
This compoundAphids85Low
Traditional Pesticide AAphids75Moderate
Traditional Pesticide BAphids65High

Material Science

Advanced Materials Development
this compound is utilized in formulating advanced materials, including coatings and polymers. Its chemical properties contribute to improved durability and performance in various applications, such as protective coatings for industrial use .

Case Study: Coating Formulations
Research on the incorporation of this compound into polymer matrices demonstrated enhanced resistance to environmental degradation compared to standard formulations. The study highlighted its potential for use in outdoor applications where material longevity is critical .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material for quantifying similar compounds in complex mixtures. Its stability and defined properties make it suitable for calibration in various analytical techniques .

Flavor and Fragrance Industry

Sensory Profile Enhancement
The compound is also being explored for its potential applications in the flavor and fragrance industry. Its unique sensory profiles can enhance product appeal, making it an attractive option for flavoring agents and fragrances .

Chemical Reactions Analysis

Reaction Mechanisms and Key Steps

2.1 Cyclocondensation Mechanism
The reaction of hydrazine derivatives with carbonyl compounds proceeds via:

  • Nucleophilic attack on the carbonyl carbon.

  • Cyclization to form a β-enaminone intermediate.

  • Dehydration to yield pyrazoline, followed by oxidative aromatization to the pyrazole .

2.2 Methanolysis of Trichloromethyl Group
The trichloromethyl group undergoes methanolysis via a multi-step process:

  • Gem-dichloroalkene formation .

  • Water addition followed by acyl chloride formation .

  • Alcohol addition to yield the carboxyalkyl derivative .

Regioselectivity and Optimization

Regioselectivity in pyrazole synthesis is influenced by:

  • Hydrazine equivalents : Higher equivalents (e.g., 2.0 equiv.) favor the 1,5-isomer .

  • Catalysts : Copper triflate and ionic liquids (e.g., [bmim]PF₆) enable efficient one-pot syntheses .

  • Solvent choice : Chloroform or methanol can alter reaction outcomes .

Data Tables

Table 1: Reaction Conditions for Regioselective Synthesis

EntryHydrazine Equiv.SolventMajor ProductYield (%)
82.0CHCl₃1,5-Isomer70
92.0CHCl₃1,5-Isomer68
Adapted from .

Table 2: Key Synthesis Methods

MethodReagents/ConditionsAdvantages
CyclocondensationHydrazine derivatives, acetylenic ketonesSimple, regioselective
Trichloromethyl enone routeArylhydrazines, methanolysisHigh regioselectivity
Dioxo-ester intermediateDiethyl oxalate, hydrazine hydrateScalable, versatile substituents

Structural Variants and Analogues

  • Ethyl 3-hydroxy-1-isobutyl-1H-pyrazole-5-carboxylate : Oxidation of the hydroxyl group can generate keto derivatives.

  • 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid : Hydrolysis of the ester yields the carboxylic acid .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using hydrazide derivatives and β-keto esters. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate reacts with acyl chlorides or activated carbonyl derivatives under basic conditions (e.g., EtOH/NaOAc). Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and reaction time (12–24 hrs). Yields improve with inert atmospheres (N₂) and catalytic acid/base additives .
  • Data : Similar pyrazole derivatives report yields of 40–81% under optimized conditions, with purity ≥98% confirmed by GC .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) identify substitution patterns and confirm regioselectivity. For example, pyrazole protons typically resonate at δ 6.6–7.8 ppm, while ester carbonyls appear at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular ion peaks (e.g., m/z 450.2 [M+H]⁺ for related compounds) .
  • X-ray Crystallography : SHELX or ORTEP-3 software refines crystal structures, resolving bond angles and packing motifs .

Q. What safety precautions are essential when handling this compound in the lab?

  • Handling : Use PPE (nitrile gloves, safety goggles), and ensure adequate ventilation. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed. Store in sealed containers away from oxidizers and heat sources .
  • Disposal : Follow institutional guidelines for organic waste. Incineration or licensed disposal services are recommended .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps, frontier molecular orbitals (HOMO/LUMO), and transition states. This predicts regioselectivity in reactions like alkylation or acylation.
  • Case Study : Pyrazole derivatives with electron-withdrawing groups (e.g., CF₃) show higher electrophilicity at the C-4 position, guiding synthetic modifications .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing MS peaks)?

  • Troubleshooting :

  • NMR Anomalies : Verify solvent purity, check for tautomerism (e.g., pyrazole NH proton exchange), or use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • MS Discrepancies : Consider isotopic patterns (e.g., bromine or chlorine) or in-source fragmentation. High-resolution MS (HRMS) confirms exact masses .

Q. How does steric hindrance from the 2-methylpropyl group influence the compound’s catalytic or biological activity?

  • Analysis : The bulky 2-methylpropyl substituent reduces accessibility to active sites in enzyme inhibition assays. Comparative studies with smaller alkyl groups (e.g., methyl or ethyl) show lower IC₅₀ values due to steric effects. Molecular docking (e.g., AutoDock Vina) quantifies binding affinity changes .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

  • Challenges : Poor crystal quality, twinning, or weak diffraction due to flexible ester groups.
  • Solutions : Use high-resolution synchrotron data, SHELXD for structure solution, and SHELXL for refinement with TWIN commands. ORTEP-3 visualizes thermal ellipsoids and validates geometry .

Properties

IUPAC Name

ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-14-10(13)9-6-8(11-12-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSADCYNSHGALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396672
Record name ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92945-28-3
Record name 1H-Pyrazole-3-carboxylic acid, 5-(2-methylpropyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92945-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Anhydrous hydrazine (3.58 g, 112 mmol) was added dropwise over a period of 30 minutes to a solution of ethyl 6-methyl-2,4-dioxoheptanoate, sodium salt (24.8 g, 112 mmol) in acetic acid (160 mL). The reaction was stirred overnight at ambient temperature, and then the solvent was removed under reduced pressure. The residue was dissolved in a mixture of diethyl ether and water, and solid sodium bicarbonate and sodium carbonate were added to adjust the mixture to pH 8. The aqueous layer was extracted twice with diethyl ether; the combined organic fractions were washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on a HORIZON HPFC system (FLASH 65I cartridge, eluting with 50:50 ethyl acetate/hexanes) to provide 21.0 g of ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate as a solid.
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
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ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
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